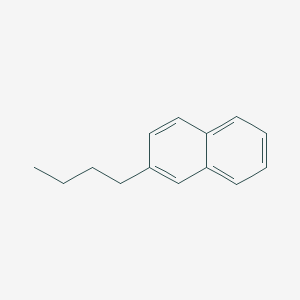
2-Butylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylnaphthalene is an organic compound with the molecular formula C14H16. It is a derivative of naphthalene, where a butyl group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various industrial processes, particularly in the production of high-performance lubricating oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butylnaphthalene can be synthesized through the alkylation of naphthalene with butene in the presence of an acid catalyst. One common method involves using trifluoromethanesulfonic acid as a catalyst, which has shown high efficiency with a naphthalene conversion rate of 98.5% and a selectivity of 98.8% for multi-butylnaphthalenes .
Industrial Production Methods: In industrial settings, the alkylation process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Butylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones.
Reduction: Hydrogenation of this compound can produce dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur, where the butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydro-2-butylnaphthalene.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-Butylnaphthalene has several applications in scientific research and industry:
Chemistry: Used as a model compound in studies of aromatic hydrocarbons and their reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its aromatic structure.
Mechanism of Action
The mechanism of action of 2-butylnaphthalene in its applications, particularly in lubrication, involves its aromatic ring structure and the attached butyl group. The aromatic ring provides stability, while the butyl group enhances its solubility and interaction with other molecules. In lubrication, it reduces friction and wear by forming a stable film on metal surfaces, thereby protecting them from damage .
Comparison with Similar Compounds
- 2-Methylnaphthalene
- 2-Ethylnaphthalene
- 2-Propyl naphthalene
Comparison: 2-Butylnaphthalene is unique due to its longer butyl side chain, which provides better solubility and lubricating properties compared to its shorter-chain analogs like 2-methylnaphthalene and 2-ethylnaphthalene. The longer side chain also contributes to higher thermal stability and better performance in high-temperature applications .
Properties
IUPAC Name |
2-butylnaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-2-3-6-12-9-10-13-7-4-5-8-14(13)11-12/h4-5,7-11H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAMWVYNAVUZEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150401 |
Source


|
| Record name | Naphthalene, 2-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134-62-9 |
Source


|
| Record name | Naphthalene, 2-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 2-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
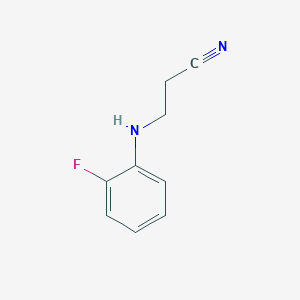
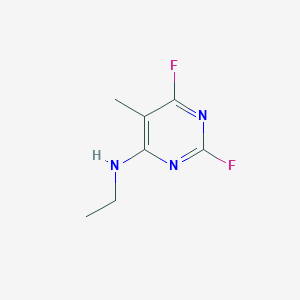
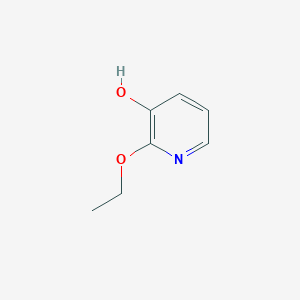
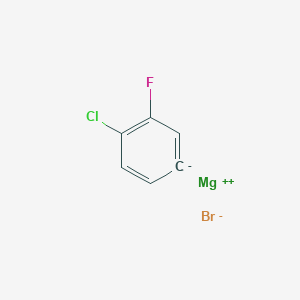
![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)

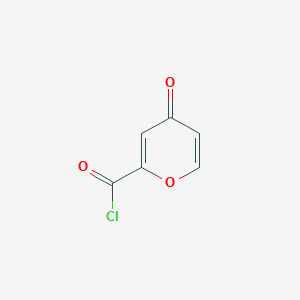
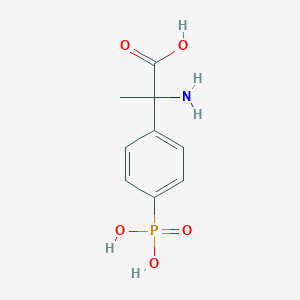

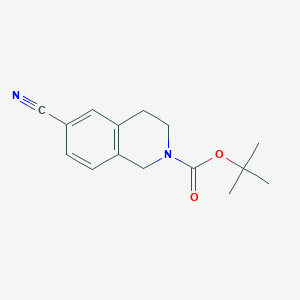
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)
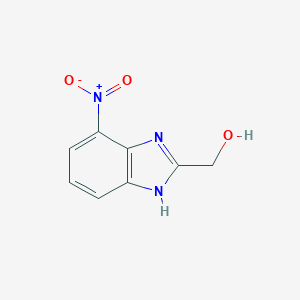

![6-(4-Phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B71922.png)
